molecular formula C12H11BrF3NO2 B8213333 Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate

Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate

Cat. No.: B8213333
M. Wt: 338.12 g/mol
InChI Key: ODPVUCXVOGFNQT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester functional group, bromine, fluorine, and a difluoropyrrolidinyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzoic acid and 3,3-difluoropyrrolidine.

    Esterification: The carboxylic acid group of 2-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-bromo-5-fluorobenzoate.

    Nucleophilic Substitution: The difluoropyrrolidine is then introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the bromine-substituted carbon, replacing the bromine atom and forming the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzoate ester group.

    Substitution Reactions: The fluorine atoms can be substituted under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl moiety may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
  • 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Uniqueness

Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the difluoropyrrolidinyl moiety, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c1-19-11(18)7-4-9(14)10(5-8(7)13)17-3-2-12(15,16)6-17/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPVUCXVOGFNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)N2CCC(C2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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